molecular formula C18H24N2O2 B15045130 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 300392-92-1

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B15045130
CAS No.: 300392-92-1
M. Wt: 300.4 g/mol
InChI Key: GJQRSVANRABPSC-UHFFFAOYSA-N
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Description

This compound belongs to the 3-azabicyclo[3.2.1]octane-2,4-dione family, characterized by a bicyclic framework with fused cyclohexane and pyrrolidine rings. The core structure is substituted with three methyl groups (positions 1, 8, and 8) and a [(2-methylphenyl)amino]methyl moiety at position 2. Its molecular formula is C₁₉H₂₅N₂O₂, and it is a derivative of camphorimide (1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione) with additional functionalization .

The compound’s stereochemistry and substitution pattern influence its physicochemical properties, such as solubility, polarity, and biological activity. Its synthesis typically involves nucleophilic substitution or amination reactions at the 3-position of the bicyclic core .

Properties

CAS No.

300392-92-1

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,8,8-trimethyl-3-[(2-methylanilino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C18H24N2O2/c1-12-7-5-6-8-14(12)19-11-20-15(21)13-9-10-18(4,16(20)22)17(13,2)3/h5-8,13,19H,9-11H2,1-4H3

InChI Key

GJQRSVANRABPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C3CCC(C2=O)(C3(C)C)C

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione involves several steps. One common synthetic route starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold. The reaction conditions often involve enantioselective construction methods, which are crucial for achieving the desired stereochemistry .

Chemical Reactions Analysis

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (Camphorimide)
  • Molecular Formula : C₁₀H₁₅N₂O₂
  • Molecular Weight : 181.23 g/mol
  • Substituents : Methyl groups at positions 1, 8, and 6.
  • Key Differences: Lacks the [(2-methylphenyl)amino]methyl group, resulting in lower molecular weight and reduced steric hindrance.
  • Applications : Used as a precursor for synthesizing pharmacologically active derivatives .
3-Cyclohexyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
  • Molecular Formula : C₁₆H₂₅N₂O₂
  • Molecular Weight : 263.38 g/mol
  • Substituents : Cyclohexyl group at position 3.

Functionalized Derivatives

3-[2-Hydroxy-3-(1-piperidinyl)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
  • Molecular Formula : C₂₀H₃₃N₃O₃
  • Molecular Weight : 363.50 g/mol
  • Substituents : Hydroxy-piperidinylpropyl chain at position 3.
  • Key Differences : The hydroxy-piperidinyl group introduces hydrogen-bonding capacity and basicity, which may enhance interaction with biological targets like enzymes or receptors .
1,8,8-Trimethyl-3-(4-morpholinylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione
  • Molecular Formula : C₁₅H₂₄N₂O₃
  • Molecular Weight : 280.36 g/mol
  • Substituents : Morpholinylmethyl group at position 3.
  • Key Differences: The morpholine ring adds polarity and hydrogen-bond acceptors, improving aqueous solubility compared to the [(2-methylphenyl)amino]methyl analogue .

Bioactive Analogues

Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione)
  • Molecular Formula : C₁₃H₁₁Cl₂N₂O₂
  • Molecular Weight : 285.14 g/mol
  • Key Differences : Smaller bicyclic core (hexane vs. octane) with dichlorophenyl substitution.
  • Applications : Agricultural fungicide, highlighting how structural variations in the bicyclic core and substituents dictate pesticidal activity .
LBT-999 (8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-azabicyclo[3.2.1]octane-2β-carboxylic acid methyl ester)
  • Molecular Formula: C₂₀H₂₅FNO₂
  • Molecular Weight : 330.42 g/mol
  • Key Differences : Fluorinated butenyl chain and toluyl group enhance binding to dopamine transporters (DAT).
  • Applications : PET imaging agent for neurological disorders, demonstrating the impact of fluorination on pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione C₁₉H₂₅N₂O₂ 313.42 [(2-Methylphenyl)amino]methyl Pharmacological precursor
Camphorimide C₁₀H₁₅N₂O₂ 181.23 None Synthetic intermediate
3-Cyclohexyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione C₁₆H₂₅N₂O₂ 263.38 Cyclohexyl Lipophilic analogue
Procymidone C₁₃H₁₁Cl₂N₂O₂ 285.14 3,5-Dichlorophenyl Fungicide
LBT-999 C₂₀H₂₅FNO₂ 330.42 Fluorobut-enyl, toluyl PET imaging agent

Research Findings and Trends

  • Synthetic Flexibility : The 3-position of the bicyclic core is highly modifiable, enabling the introduction of diverse substituents (e.g., amines, heterocycles, fluorinated chains) .
  • Structure-Activity Relationships (SAR) :
    • Aromatic substituents (e.g., 2-methylphenyl) enhance binding to aromatic receptors or enzymes.
    • Polar groups (e.g., morpholine, hydroxy-piperidine) improve solubility but may reduce blood-brain barrier penetration .
  • Biological Relevance : Derivatives with fluorinated or chlorinated substituents show promise in neurology (PET tracers) and agriculture (pesticides), underscoring the scaffold’s versatility .

Biological Activity

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione is a complex bicyclic compound with potential biological activity. Understanding its pharmacological properties and mechanisms of action is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a nitrogen atom within the ring system and multiple substituent groups that may influence its biological interactions. The presence of the 2-methylphenyl group is particularly noteworthy as it may enhance binding affinity to specific biological targets.

Research indicates that derivatives of azabicyclo[3.2.1]octane compounds exhibit significant activity at monoamine transporters, notably dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). These interactions suggest potential applications in treating neuropsychiatric disorders due to their ability to modulate neurotransmitter levels in the brain .

Affinity and Selectivity

A study highlighted the structure-activity relationships (SAR) of various azabicyclo derivatives, revealing that specific modifications can lead to increased selectivity for DAT over SERT and NET. For instance, compounds with cyclopropylmethyl substitutions demonstrated high selectivity ratios, indicating that similar modifications in 1,8,8-trimethyl derivatives may yield promising results in terms of selectivity and potency .

Data Tables

Compound Target K(i) Value (nM) Selectivity Ratio (SERT/DAT)
22eDAT4.01060
22gDAT3.91358
1,8,8-TrimetTBDTBDTBD

Case Studies

Recent studies have focused on the analgesic properties of azabicyclo compounds. For example, a derivative demonstrated significant analgesic activity in animal models when compared to morphine, suggesting that modifications to the bicyclic structure can yield compounds with therapeutic efficacy against pain .

Study Example

In a comparative study of various azabicyclo derivatives:

  • Objective : To evaluate analgesic activity.
  • Method : Hot plate test in rodents.
  • Results : The compound exhibited a notable reduction in response times compared to control groups.

Research Findings

Further investigations into the biological activity of similar compounds have revealed:

  • Antidepressant-like effects : Some derivatives showed promise in preclinical models for depression due to their interaction with serotonin pathways.
  • Anticancer potential : Certain modifications led to enhanced cytotoxic effects against specific cancer cell lines, indicating a broader therapeutic potential beyond neuropharmacology.

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